5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one
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Overview
Description
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one is a complex organic compound featuring a piperidine ring, a pyranone ring, and a hydroxy(diphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyranone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyranone ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Similar in structure but with a quinolone ring instead of a pyranone ring.
Imidazole Derivatives: Share some structural features but differ in the heterocyclic ring system.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one is unique due to its combination of a piperidine ring, a pyranone ring, and a hydroxy(diphenyl)methyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
840482-28-2 |
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Molecular Formula |
C24H23NO4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-[4-[hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one |
InChI |
InChI=1S/C24H23NO4/c26-22-12-11-18(17-29-22)23(27)25-15-13-21(14-16-25)24(28,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,21,28H,13-16H2 |
InChI Key |
IZWPXAQWINYRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=COC(=O)C=C4 |
solubility |
57.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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